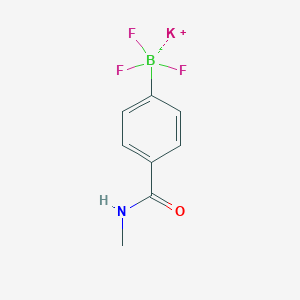
Potassium 4-(methylcarbamoyl) phenyltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-(methylcarbamoyl) phenyltrifluoroborate is an organotrifluoroborate compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a methylcarbamoyl group. It is a white to off-white crystalline solid that is soluble in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 4-(methylcarbamoyl) phenyltrifluoroborate can be synthesized through a multi-step process involving the following key steps:
Formation of the Boronic Acid Intermediate: The synthesis begins with the preparation of the boronic acid intermediate. This is typically achieved by reacting a phenylboronic acid derivative with a trifluoroborate reagent under controlled conditions.
Introduction of the Methylcarbamoyl Group: The next step involves the introduction of the methylcarbamoyl group to the phenyl ring. This can be accomplished through a nucleophilic substitution reaction using a suitable methylcarbamoylating agent.
Formation of the Potassium Salt: Finally, the potassium salt of the compound is formed by reacting the intermediate with potassium hydroxide or another potassium source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-(methylcarbamoyl) phenyltrifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the methylcarbamoyl group.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product is typically a biaryl compound.
Applications De Recherche Scientifique
Potassium 4-(methylcarbamoyl) phenyltrifluoroborate has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals and bioactive molecules due to its ability to introduce trifluoroborate groups into target compounds.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, where the trifluoroborate group imparts unique properties.
Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of the reactions.
Mécanisme D'action
The mechanism of action of potassium 4-(methylcarbamoyl) phenyltrifluoroborate involves the activation of the trifluoroborate group, which can participate in various chemical transformations. The trifluoroborate group acts as a nucleophile or electrophile, depending on the reaction conditions, and facilitates the formation of new chemical bonds. The methylcarbamoyl group can also influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Potassium 4-(methylcarbamoyl) phenyltrifluoroborate can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.
Potassium 4-methylphenyltrifluoroborate: Similar structure but without the carbamoyl group, affecting its reactivity and applications.
Potassium 4-(carbamoyl) phenyltrifluoroborate: Contains a carbamoyl group instead of a methylcarbamoyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of the trifluoroborate and methylcarbamoyl groups, which provide distinct reactivity patterns and a wide range of applications in various fields of research.
Propriétés
IUPAC Name |
potassium;trifluoro-[4-(methylcarbamoyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3NO.K/c1-13-8(14)6-2-4-7(5-3-6)9(10,11)12;/h2-5H,1H3,(H,13,14);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPULGMBAFKSYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
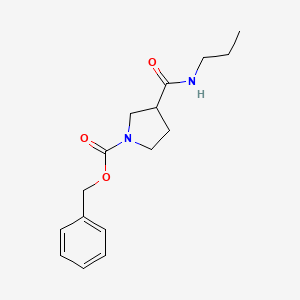

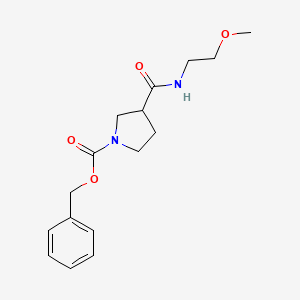


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]pentanamide](/img/structure/B8204666.png)
![1-(1,8A-dihydroimidazo[1,2-a]pyridin-8-yl)ethanone](/img/structure/B8204669.png)
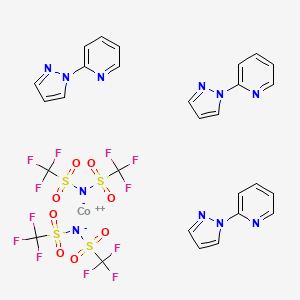
![{2-Phenyl-1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8204687.png)
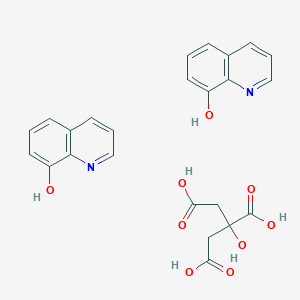
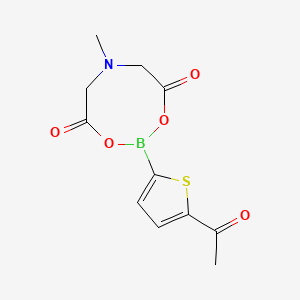
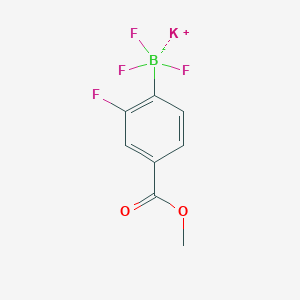
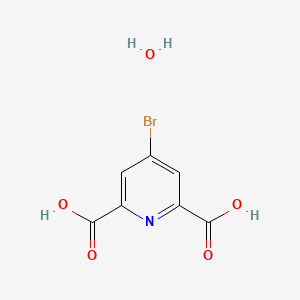
![4,4'-[1,4-DIhydro-1,4-bis(4-methylphenyl)pyrrolo[3,2-b]pyrrole-2,5-diyl]bis-benzonitrile](/img/structure/B8204747.png)
